molecular formula C18H20N6S B11056206 6-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11056206
M. Wt: 352.5 g/mol
InChI Key: LAEJOHYVFNLAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound known for its diverse pharmacological properties. This compound is part of the pyrazole and triazole family, which are well-regarded for their biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with isopropyl hydrazinecarbothioamide under acidic conditions to form the triazole-thiadiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 6-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves interaction with various molecular targets:

Properties

Molecular Formula

C18H20N6S

Molecular Weight

352.5 g/mol

IUPAC Name

6-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H20N6S/c1-11(2)17-19-20-18-24(17)22-16(25-18)10-15-12(3)21-23(13(15)4)14-8-6-5-7-9-14/h5-9,11H,10H2,1-4H3

InChI Key

LAEJOHYVFNLAHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC3=NN4C(=NN=C4S3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.